Astragenol

Descripción general

Descripción

Mecanismo De Acción

Astragenol ejerce sus efectos principalmente a través de la activación de la telomerasa, una enzima que agrega repeticiones teloméricas a los extremos de los cromosomas, promoviendo así la longevidad y la proliferación celular . También modula varias vías de señalización, incluida la vía de la proteína quinasa activada por mitógeno (MAPK), que participa en las respuestas al estrés celular y la apoptosis .

Análisis Bioquímico

Biochemical Properties

Astragenol interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of oxidative stress, neurogenic dysfunction, activated mitogen-activated protein (MAP) kinases, and mitochondrial apoptosis . The compound this compound is also known to moderately increase telomerase activity and inhibit the onset of cellular senescence .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It influences cell function by regulating oxidative stress, neurogenic dysfunction, neuroinflammation, and apoptotic cell death . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to regulate oxidative stress, neurotrophic dysfunctions, neuroinflammation, and apoptotic cell death in an Aβ-induced mouse model of Alzheimer’s disease (AD) . This compound also has binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound regulates oxidative stress, neurotrophic processes, neuroinflammation, apoptotic cell death, and memory impairment in the mouse model of AD .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects are still being studied, this compound has been shown to have pro-cell proliferative activity and promote wound closure by activating telomerase .

Metabolic Pathways

This compound is involved in various metabolic pathways. The biosynthetic pathway of astragalosides in plants includes the mevalonate (MVA) pathway and the 2-C-methl-D-erythritol-4-phospate (MEP) pathway . These pathways ultimately produce the precursor isopentenyl pyrophosphate (IPP) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown that encapsulation of this compound in phospholipid vesicles enhances the transport and delivery across the skin barrier , which can be a new practical approach to make it more bioavailable for transdermal absorption.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Astragenol se puede sintetizar a través de la hidrólisis del astragalósido IV, un glucósido que se encuentra en el Astragalus membranaceus. Existen tres métodos principales para esta hidrólisis:

Hidrólisis ácida: Este método implica el uso de condiciones ácidas para romper los enlaces glucosídicos en el astragalósido IV, lo que da como resultado la formación de this compound.

Hidrólisis enzimática: Se utilizan enzimas específicas, como la β-xilosidasa y la β-glucosidasa, para catalizar la hidrólisis del astragalósido IV en this compound.

Degradación de Smith: Este método implica la escisión oxidativa de los enlaces glucosídicos, seguida de pasos de reducción e hidrólisis para producir this compound.

Métodos de Producción Industrial

La producción industrial de this compound normalmente implica el método de hidrólisis enzimática debido a su mayor eficiencia y especificidad. Se ha demostrado que el uso de glucosidasas recombinantes mejora significativamente el rendimiento del this compound en entornos industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

Astragenol experimenta varias reacciones químicas, incluyendo:

Oxidación: This compound se puede oxidar para formar diferentes derivados, como el 20(27)-octanor-ciclothis compound.

Reactivos y Condiciones Comunes

Productos Principales Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del this compound, cada uno con propiedades químicas y biológicas únicas .

Aplicaciones Científicas De Investigación

Astragenol tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Comparación Con Compuestos Similares

Astragenol es estructuralmente similar a otras saponinas triterpenoides aisladas del género Astragalus, como el astragalósido IV, el astragalósido I y el astragalósido II . this compound es único en su mayor solubilidad lipídica y mejor absorción transdérmica en comparación con sus contrapartes glucosídicas . Esto lo hace más biodisponible y eficaz en diversas aplicaciones terapéuticas.

Lista de Compuestos Similares

- Astragalósido IV

- Astragalósido I

- Astragalósido II

- Astrasieversianin VII

- Isoastragalósido I

- Astragalósido III

Las propiedades únicas de this compound y su amplia gama de aplicaciones lo convierten en un compuesto de gran interés tanto en la investigación científica como en las aplicaciones industriales.

Actividad Biológica

Astragenol, a compound derived from the traditional Chinese medicinal herb Astragalus membranaceus, has garnered significant attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic effects, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is primarily recognized for its potential in promoting telomerase activity, which is crucial for cellular longevity and regeneration. It is structurally related to cyclothis compound, another active component of Astragalus membranaceus, and both compounds exhibit various pharmacological properties.

- Telomerase Activation : this compound has been shown to enhance telomerase activity, leading to increased telomere length. This mechanism is vital in cellular aging and proliferation.

- Hepatoprotective Effects : Research indicates that this compound protects liver cells from damage caused by toxins such as carbon tetrachloride (CCl4). It reduces collagen deposition and modulates the expression of matrix metalloproteinases (MMPs), which are crucial in fibrosis resolution .

- Anti-Inflammatory Properties : this compound exhibits anti-inflammatory effects by modulating cytokine levels, including interleukin-6 (IL-6), which plays a role in liver regeneration .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Hepatoprotective Efficacy :

A study evaluated the effects of cyclothis compound (a related compound) on CCl4-induced liver fibrosis in mice. The results demonstrated that a dosage of 200 mg/kg significantly reduced collagen deposition and improved liver function markers such as alanine aminotransferase (ALT) and bilirubin levels . -

Ulcerative Colitis Model :

In a rat model of ulcerative colitis, treatment with cyclothis compound resulted in significant reductions in inflammatory markers such as SphK1 and TNF-α. The histological analysis showed improvements in intestinal morphology, indicating potential therapeutic benefits for inflammatory bowel diseases .

Hepatoprotective Mechanisms

The hepatoprotective effects of this compound involve several pathways:

- Collagen Modulation : this compound reduces the expression of collagen type 1 and collagen type 3, key components in liver fibrosis .

- MMP Regulation : The compound increases levels of anti-fibrotic MMPs (Mmp8, Mmp9), aiding in the resolution of fibrosis .

- Cytokine Modulation : By regulating pro-inflammatory cytokines, this compound promotes liver regeneration post-injury .

Telomerase Activity

A randomized controlled trial demonstrated that an astragalus-based supplement containing this compound significantly increased both median and short telomeres over six months. This suggests a potential role in aging and regenerative medicine .

Propiedades

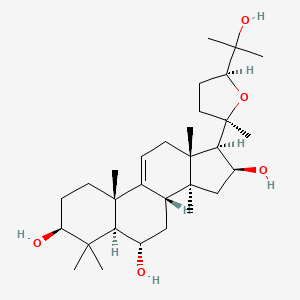

IUPAC Name |

(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22+,23+,24+,27-,28-,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNESISUQBYQIIU-LOIFQKOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H](O1)C(C)(C)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC=C4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401170200 | |

| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86541-79-9 | |

| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.